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Compound of Interest

Compound Name: GSK2041706A

Cat. No.: B1672398 Get Quote

An In-depth Technical Guide on the Discovery and Development of a GPR119 Agonist: A Case

Study on GSK1292263

Disclaimer: Publicly available information on the specific compound GSK2041706A is not

available. This guide therefore focuses on a well-documented G-protein coupled receptor 119

(GPR119) agonist from GlaxoSmithKline, GSK1292263, as a representative example of a drug

discovery and development program in this class.

This technical guide provides a comprehensive overview of the discovery, development, and

mechanism of action of the GPR119 agonist GSK1292263, intended for researchers,

scientists, and drug development professionals.

Discovery of a GPR119 Agonist
The discovery of a novel GPR119 agonist like GSK1292263 typically follows a structured drug

discovery pipeline, commencing with target identification and validation, followed by hit

identification, lead optimization, and preclinical development.
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Figure 1: Generalized workflow for the discovery of a GPR119 agonist.

Synthesis of GSK1292263
The chemical name for GSK1292263 is 5-[({1-[3-(1-methylethyl)-1,2,4-oxadiazol-5-yl]-4-

piperidinyl}methyl)oxy]-2-[4-(methylsulfonyl)phenyl]pyridine. A plausible synthetic route is

detailed below.[1]

Experimental Protocol: Synthesis of GSK1292263
Step 1: Synthesis of [1-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-4-yl]methyl methanesulfonate

(5)

Isobutyronitrile and hydroxylamine hydrochloride are reacted to form the corresponding

amidoxime.

The amidoxime is then cyclized with an appropriate reagent to form the 3-isopropyl-1,2,4-

oxadiazole core.

This intermediate is reacted with a suitable piperidine derivative, followed by mesylation of

the hydroxymethyl group to yield intermediate 5.

Step 2: Synthesis of 6-[4-(Methylsulfonyl)phenyl]pyridin-3-ol (8)

2-bromo-5-hydroxypyridine is protected, for instance, by benzylation.

A Suzuki coupling reaction is performed between the protected bromopyridine and 4-

(methylsulfonyl)phenylboronic acid.

The protecting group is then removed to yield intermediate 8.

Step 3: Final Condensation

Intermediate 5 and intermediate 8 are condensed in the presence of a base, such as

potassium carbonate, in a suitable solvent.

The reaction mixture is stirred at an elevated temperature to facilitate the formation of the

ether linkage.
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The final product, GSK1292263, is purified using standard chromatographic techniques.

Mechanism of Action
GSK1292263 is a potent agonist of GPR119, a Gs-coupled receptor primarily expressed on

pancreatic β-cells and intestinal enteroendocrine L-cells.[2][3] Activation of GPR119 leads to an

increase in intracellular cyclic AMP (cAMP), which in turn stimulates glucose-dependent insulin

secretion from β-cells and the release of glucagon-like peptide-1 (GLP-1) from L-cells.[2]
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Figure 2: GPR119 signaling pathway activated by GSK1292263.
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Preclinical Pharmacology
GSK1292263 has been evaluated in various in vitro and in vivo preclinical models to determine

its potency, efficacy, and pharmacokinetic profile.

In Vitro Activity
Assay Type Species Potency (pEC50) Reference

GPR119 Receptor

Activation
Human 6.9 [2]

GPR119 Receptor

Activation
Rat 6.7 [2]

GLP-1 Secretion

(GLUTag cells)
- 8.5 [3]

In Vivo Activity
Animal Model Dose Effect Reference

Male Sprague-Dawley

rats
3-30 mg/kg

Increased circulating

GLP-1, GIP, and PYY
[1]

Zucker diabetic fatty

rats
6-week study

Statistically significant

increase in insulin

immunoreactivity

[1]

Hyperinsulinemic-

euglycemic clamps in

rats

10 or 30 mg/kg

Stimulated glucagon

secretion without

increasing blood

glucose

[1]

Clinical Development
GSK1292263 advanced to Phase II clinical trials for the treatment of type 2 diabetes.

Summary of Clinical Findings

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.medchemexpress.com/GSK1292263.html
https://www.medchemexpress.com/GSK1292263.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3974707/
http://www.cjph.com.cn/EN/10.16522/j.cnki.cjph.2016.03.002
http://www.cjph.com.cn/EN/10.16522/j.cnki.cjph.2016.03.002
http://www.cjph.com.cn/EN/10.16522/j.cnki.cjph.2016.03.002
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672398?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Two randomized, placebo-controlled studies were conducted in subjects with type 2 diabetes.

[3]

Study 1: Enrolled drug-naive subjects or those who had discontinued their diabetic

medications.

Study 2: Enrolled subjects already taking metformin.

Key Outcomes:

GSK1292263 was administered in single doses (25-800 mg) and multiple doses (100-600

mg/day for 14 days).[2]

The compound did not significantly improve glucose control in type 2 diabetics.[2]

However, it demonstrated profound effects on circulating levels of the gut hormone Peptide

YY (PYY).[2]

The effects on gut hormones were modulated when co-administered with metformin and

sitagliptin.[2]

Conclusion
GSK1292263 is a potent GPR119 agonist that demonstrated promising preclinical activity,

including the stimulation of incretin and other gut hormones. However, despite a sound

scientific rationale, the compound did not translate its preclinical glucose-lowering efficacy into

a clinical setting in patients with type 2 diabetes. The development of GSK1292263 highlighted

the complexities of targeting the GPR119 receptor and underscored the challenges in

translating preclinical findings to clinical outcomes in metabolic diseases. Future research in

this area may focus on combination therapies or identifying patient populations that are more

likely to respond to GPR119 agonism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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